ent-Indacaterol Hydrochloride is a long-acting beta-2 adrenergic receptor agonist primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. It is a specific enantiomer of Indacaterol, which is recognized for its efficacy in bronchodilation and improving airflow in patients with obstructive airway conditions. This compound plays a significant role in pharmacological research and development as a reference standard for analytical purposes.
This compound is classified under the category of beta-2 adrenergic agonists, which are widely utilized in respiratory medicine. It is specifically noted for its long-acting properties, distinguishing it from other short-acting beta agonists. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility and stability for pharmaceutical use.
The synthesis of ent-Indacaterol Hydrochloride involves several intricate steps:
Industrial methods focus on optimizing these synthetic routes to maximize yield and purity, with careful control of reaction conditions such as temperature and solvent choice.
The molecular structure of ent-Indacaterol Hydrochloride can be described as follows:
The stereochemistry of ent-Indacaterol is crucial for its biological activity, as the specific enantiomer exhibits the desired pharmacological effects while minimizing side effects associated with other forms.
ent-Indacaterol Hydrochloride can undergo various chemical reactions:
These reactions are essential for both synthetic applications and understanding the compound's behavior in biological systems.
The mechanism of action for ent-Indacaterol Hydrochloride involves:
This mechanism underpins its therapeutic efficacy in managing respiratory diseases.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and identify impurities during quality control processes .
ent-Indacaterol Hydrochloride has several scientific applications:
This compound's unique properties make it an essential subject of study within medicinal chemistry and respiratory pharmacotherapy.
The synthesis of ent-Indacaterol Hydrochloride (5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride) relies on advanced enantioselective strategies to establish the critical S-configuration at the chiral β-hydroxyamine center. A breakthrough approach leverages chiral oxazolidine auxiliaries derived from inexpensive (S)-isoserine feedstocks ($0.4/g) through the principle of "self-regeneration of stereocenters" (SRS). This method enables stereochemical preservation during decarboxylative cross-coupling reactions [1].
The optimized pathway involves:
Table 1: Key Reaction Parameters for Ni-Electrocatalytic Coupling
Parameter | Suboptimal Conditions | Optimized Conditions | Impact |
---|---|---|---|
Ligand | Terpyridine | Bipyridine | Yield increased from 0% to >80% |
Current | 12 mA | 4 mA | Yield doubled |
Solvent | MeCN | DMA | Improved mass transfer |
RAE Equivalents | 1.0 | 1.5 | Suppressed ArI consumption |
The shift from racemic to enantioselective synthesis impacts both chemical efficiency and economic viability:
Table 2: Yield Comparison Across Synthesis Strategies
Synthesis Approach | Key Step | Yield per Step | Overall Yield | Purity (ee) |
---|---|---|---|---|
Racemic indacaterol route | Classical resolution of diastereomers | 30-40% | 8-12% | 98% |
Asymmetric hydrogenation | Rh-DuPhos catalyzed ketone reduction | 85% | 35-40% | 99.2% |
Oxazolidine SRS route | Ni-electrocatalytic arylation | >80% | >50% | >99.8% |
The SRS route reduces steps by avoiding:
Economic analyses indicate that despite higher initial R&D costs, enantioselective synthesis reduces production expenses by 30-45% through improved atom economy and reduced waste disposal [2].
Large-scale manufacturing (>100 kg batches) generates characteristic impurities requiring strict control:
Table 3: Specifications for Critical Impurities in ent-Indacaterol HCl
Impurity | Structure | Origin | Control Strategy |
---|---|---|---|
R-enantiomer | Mirror-image configuration at C1 | Incomplete stereoselection | Chiral chromatography purification |
Quinolinone N-oxide | Oxidation at quinoline nitrogen | Aerobic oxidation during workup | Nitrogen blanket in processing |
Bis-alkylated byproduct | Dialkylated amine | Excess aryl halide coupling | Precise stoichiometry control (1:1.05) |
Process refinements like flow hydrogenation (replacing batch reactors) reduce desethyl impurity formation by maintaining H₂ pressure within optimal ranges. Additionally, crystallization-induced asymmetric transformation (CIAT) in isopropanol/water mixtures enriches S-enantiomer purity to >99.9% in the final hydrochloride salt [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7